Butanedioic acid, ethyl-, (S)-
Description
Significance of Chiral Carboxylic Acid Derivatives in Contemporary Synthesis
Chiral carboxylic acids and their derivatives are fundamental building blocks in the synthesis of a vast number of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. rsc.orgnumberanalytics.com The specific three-dimensional arrangement, or stereochemistry, of these molecules is often crucial for their biological function. rsc.org For instance, one enantiomer of a drug may be therapeutically effective, while the other may be inactive or even harmful. rsc.org This critical dependence on stereochemistry underscores the importance of synthetic methods that can produce chiral carboxylic acid derivatives with high enantiomeric purity. rsc.orgrsc.org The ability to selectively synthesize one enantiomer over the other is a key challenge and a major focus of modern organic chemistry. acs.org
The versatility of the carboxylic acid group allows for its conversion into a wide range of other functional groups, making these chiral building blocks highly valuable in the construction of complex molecular architectures. numberanalytics.com They serve as precursors to esters, amides, and other functionalities that are prevalent in many important molecules. numberanalytics.com
Overview of Butanedioic Acid Derivatives in Organic Synthesis
Butanedioic acid, more commonly known as succinic acid, is a dicarboxylic acid that and its derivatives are of significant interest in organic chemistry. ontosight.aiontosight.ai These compounds can be modified in numerous ways to create a diverse range of structures with unique properties. ontosight.aiontosight.ai For example, the introduction of substituents on the carbon backbone can lead to chiral centers, as seen in ethylsuccinic acid. ontosight.ai
Derivatives of butanedioic acid, including its esters, are used as starting materials and intermediates in the synthesis of various organic compounds. ontosight.aiontosight.ai They can participate in a variety of reactions, such as esterification, amidation, and reduction, to form more complex molecules. msu.eduquora.com The presence of two carboxylic acid groups provides multiple points for chemical modification, making them versatile building blocks in multi-step syntheses. nih.gov
Stereochemical Purity and Enantioselective Synthesis Imperatives for Chiral Esters
The synthesis of chiral molecules with high stereochemical purity is a central goal in modern organic chemistry. nih.gov For chiral esters like (S)-ethylsuccinic acid, achieving a high degree of enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, is often a critical requirement, especially in pharmaceutical applications. numberanalytics.com
Enantioselective synthesis refers to chemical reactions that preferentially produce one enantiomer of a chiral product. numberanalytics.com A number of strategies have been developed to achieve this, including the use of chiral catalysts, chiral auxiliaries, and enzymes. ethz.chorganic-chemistry.org These methods allow chemists to control the stereochemical outcome of a reaction, leading to the desired enantiomer in high purity. mdpi.com The development of new and efficient enantioselective methods is an active area of research, driven by the increasing demand for enantiomerically pure compounds. acs.org
Structure
3D Structure
Properties
CAS No. |
687-28-5 |
|---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(2S)-2-ethylbutanedioic acid |
InChI |
InChI=1S/C6H10O4/c1-2-4(6(9)10)3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1 |
InChI Key |
RVHOBHMAPRVOLO-BYPYZUCNSA-N |
Isomeric SMILES |
CC[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CCC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Butanedioic Acid, Ethyl , S and Analogous Chiral Succinate Esters
Chemoenzymatic Synthesis Strategies for Enantiomerically Pure Esters
Chemoenzymatic methods leverage the high selectivity of enzymes to perform stereospecific transformations, often under mild reaction conditions. These strategies are particularly powerful for creating enantiomerically pure chiral centers from prochiral substrates or resolving racemic mixtures.
Lipase-Catalyzed Esterification and Transesterification for Chiral Ester Production
Lipases are a class of enzymes widely employed in organic synthesis for their ability to catalyze the hydrolysis, esterification, and transesterification of a broad range of substrates with high enantioselectivity. A key strategy for producing chiral esters is the kinetic resolution of a racemic mixture or the asymmetric desymmetrization of a prochiral compound.
In a kinetic resolution, the enzyme selectively acylates or hydrolyzes one enantiomer in a racemic mixture at a much faster rate than the other, allowing for the separation of the fast-reacting enantiomer from the unreacted, slower-reacting one. For instance, lipases from Candida rugosa have been utilized for the enantioselective hydrolysis of racemic arylpropanoic acid esters and other 2-substituted esters. nih.govnih.gov The efficiency of this resolution is often enhanced by optimizing reaction conditions, such as the use of additives like dimethyl sulfoxide (B87167) (DMSO) or isopropanol. nih.gov
A more efficient approach is the desymmetrization of a prochiral substrate, such as a disubstituted succinate (B1194679) diester. In this method, a prochiral molecule with two identical, enantiotopic ester groups is selectively hydrolyzed by a lipase (B570770) at one of the two positions, creating a single chiral product. This can theoretically achieve a 100% yield of an enantiomerically pure product. An analogous process has been demonstrated in the highly efficient enantioselective hydrolysis of diethyl 3-hydroxyglutarate to ethyl (S)-3-hydroxyglutarate using immobilized Candida antarctica lipase B (Novozym 435). epa.gov Under optimized conditions, this transformation achieved over 95% enantiomeric excess (ee) and a 98.5% yield. epa.gov Similarly, the desymmetrization of prochiral 2,2-disubstituted 1,3-propanediols has been successfully accomplished using Candida rugosa lipase, yielding chiral monoesters with high optical purity. nih.govnih.gov These examples highlight the potential for applying lipase-catalyzed desymmetrization to prochiral 2-ethylsuccinic acid diesters to obtain the (S)-enantiomer.
Table 1: Lipase-Catalyzed Enantioselective Transformations
| Enzyme Source | Substrate Type | Transformation | Product | Enantiomeric Excess (ee) | Yield | Reference |
|---|---|---|---|---|---|---|
| Candida antarctica lipase B (Novozym 435) | Diethyl 3-hydroxyglutarate | Enantioselective Hydrolysis | Ethyl (S)-3-hydroxyglutarate | >95% | 98.5% | epa.gov |
| Candida rugosa lipase | Prochiral 2,2-disubstituted 1,3-propanediols | Asymmetric Desymmetrization | Chiral mono-benzoate | Moderate to high | N/A | nih.gov |
| Amano PS Lipase | meso Dimethanolic cis-aziridine | Desymmetrization | Monoacetylated aziridine | Nearly 100% | Excellent | rsc.org |
Bioreduction and Biotransformation Approaches for Chiral Precursors
Bioreduction and biotransformation offer powerful routes to chiral precursors needed for the synthesis of target molecules like (S)-ethyl-butanedioic acid. These methods utilize whole-cell microorganisms or isolated enzymes to perform highly selective reductions or other transformations.
A common strategy involves the asymmetric reduction of a carbon-carbon double bond. For example, the precursor to (S)-ethyl-butanedioic acid, ethylidenesuccinic acid or its esters, could be a substrate for an enoate reductase to stereoselectively produce the desired chiral center.
Another approach is the bioreduction of a ketone to a chiral alcohol, which can then be further transformed chemically. The asymmetric bioreduction of keto esters is a well-established method. For example, recombinant E. coli expressing carbonyl reductase has been used for the asymmetric reduction of ethyl 4-chloroacetoacetate to ethyl (R)-4-chloro-3-hydroxybutyrate, a valuable chiral building block. scispace.com Carboxylic acid reductases (CARs) represent another class of enzymes capable of reducing carboxylic acids directly to aldehydes, which can then be reduced to alcohols. researchgate.net These enzymatic systems, which use ATP and NADPH as cofactors, have been explored for the conversion of various short-chain carboxylic acids into their corresponding alcohols. researchgate.net Such strategies could be envisioned for the synthesis of chiral precursors to ethylsuccinic acid, starting from appropriately functionalized keto- or unsaturated acids.
Catalytic Asymmetric Synthesis Routes to Chiral Butanedioic Acid Esters
Catalytic asymmetric synthesis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly valued for its efficiency and atom economy. Asymmetric hydrogenation is a particularly prominent technique for establishing stereocenters.
Chiral Catalyst Development for Enantioselective Reactions
The success of catalytic asymmetric synthesis hinges on the design and development of effective chiral catalysts. For hydrogenation reactions, these catalysts typically consist of a transition metal center (commonly rhodium, ruthenium, or iridium) coordinated to a chiral ligand. nih.govrsc.orgnih.gov The ligand creates a chiral environment around the metal, directing the approach of the substrate and leading to the preferential formation of one enantiomer.
A vast number of chiral ligands have been developed, with chiral phosphines being among the most successful. Axially chiral biaryl diphosphines, such as BINAP, are classic examples that have proven effective in the ruthenium-catalyzed hydrogenation of a variety of substrates. The development of new ligands is an active area of research, focusing on modifying ligand structure to improve enantioselectivity and catalytic activity. For instance, the introduction of functional groups capable of hydrogen bonding, as seen in PhthalaPhos ligands, can enhance stereocontrol by creating secondary interactions with the substrate, effectively locking it into a preferred orientation during the catalytic cycle. nih.gov The development of catalysts for specific, challenging transformations, such as the hydrogenation of all-carbon aromatic rings, demonstrates the ongoing innovation in this field, often requiring ligands with significant steric bulk and strong electron-donating properties. nih.gov
Asymmetric Hydrogenation and Other Enantioselective Transformations
Asymmetric hydrogenation is a premier method for producing chiral compounds like (S)-ethyl-butanedioic acid. The typical precursor for this transformation would be an unsaturated analogue, such as diethyl ethylidenesuccinate. The hydrogenation of this prochiral alkene, catalyzed by a chiral rhodium or ruthenium complex, would generate the stereocenter at the C2 position with high enantioselectivity.
Rhodium-catalyzed asymmetric hydrogenation has become a powerful tool in the pharmaceutical industry. rsc.org Numerous efficient chiral rhodium complexes, often derived from enantiopure phosphorus ligands, are used to prepare chiral drug precursors. rsc.org For example, rhodium catalysts paired with bisphosphine-thiourea ligands have shown excellent yields and enantioselectivities (up to 99% ee) in the hydrogenation of exocyclic α,β-unsaturated carbonyl compounds. nih.gov
Ruthenium catalysts are also highly effective. The Ru-BINAP system is famously used for the asymmetric hydrogenation of a wide range of functionalized olefins. Research has shown that ruthenium-catalyzed asymmetric transfer hydrogenation can effectively reduce β-substituted α-oxobutyrolactones, creating two adjacent stereocenters with high diastereoselectivity and enantioselectivity through a dynamic kinetic resolution process. nih.gov While not a direct synthesis of ethylsuccinic acid, these examples of reducing unsaturated precursors and related structures underscore the power and applicability of asymmetric hydrogenation for preparing the target compound.
Table 2: Representative Chiral Catalysts in Asymmetric Hydrogenation
| Metal | Ligand Class | Substrate Type | Key Feature | Reference |
|---|---|---|---|---|
| Rhodium | Bisphosphine-thiourea (ZhaoPhos) | Exocyclic α,β-unsaturated carbonyls | Hydrogen bonding between catalyst and substrate enhances selectivity. | nih.gov |
| Ruthenium | Diphosphine (e.g., BINAP) | N-heteroaryl vinyl ethers | Commercially available ligand, scalable process. | rsc.org |
| Rhodium | Diphosphine | All-carbon aromatic rings | Ligands with high steric hindrance and electron-donating properties. | nih.gov |
| Rhodium | Monophosphite (PhthalaPhos) | Dehydroamino esters, enamides | Supramolecular H-bonding interactions improve catalytic properties. | nih.gov |
Conventional Organic Synthesis Approaches with Stereochemical Control
Beyond enzymatic and catalytic methods, conventional organic synthesis offers robust strategies for stereochemical control, primarily through the use of chiral auxiliaries or by starting from the "chiral pool."
A widely adopted and reliable strategy is the use of a chiral auxiliary. wikipedia.org This involves temporarily attaching an enantiopure molecule to a prochiral substrate to direct the stereochemistry of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled. wikipedia.org
For the synthesis of (S)-ethyl-butanedioic acid, a succinate derivative would be coupled to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide. wikipedia.orgnih.gov The resulting imide is then deprotonated to form a chiral enolate. The chiral auxiliary sterically blocks one face of the enolate, forcing an incoming electrophile (in this case, an ethyl halide like ethyl iodide) to attack from the less hindered face. wikipedia.orgharvard.edu This alkylation step proceeds with high diastereoselectivity. Finally, the auxiliary is cleaved, typically through hydrolysis, to release the desired (S)-ethyl-butanedioic acid or its corresponding ester, having successfully installed the chiral center with a predictable configuration. nih.gov This method is highly reliable, and the stereochemical outcome is well-understood. researchgate.net The use of chiral iron succinoyl complexes represents another sophisticated substrate-controlled approach to generate homochiral α-alkyl succinic acid derivatives. rsc.org
Esterification Reactions for Butanedioic Acid Derivatives
The preparation of specific enantiomers of chiral succinate esters often relies on the selective transformation of prochiral or racemic precursors. Enzymatic methods have proven to be particularly powerful in this regard, offering high levels of enantioselectivity under mild reaction conditions.
One prominent strategy is the enzymatic kinetic resolution of racemic mixtures. This approach utilizes lipases to selectively catalyze the hydrolysis or transesterification of one enantiomer of a racemic ester, leaving the other enantiomer unreacted and thus enriched. For instance, the resolution of racemic 2-substituted carboxylic acids, including phenoxypropanoic acids, has been successfully achieved through lipase-catalyzed irreversible transesterification using vinyl esters as acyl donors. nih.gov Lipases from various microbial sources, such as Aspergillus niger and Pseudomonas sp., have demonstrated high enantioselectivities in these transformations. nih.gov The efficiency and selectivity of such resolutions can be significantly influenced by reaction parameters including the choice of enzyme, solvent, and temperature. nih.gov A gram-scale resolution of (RS)-2-phenoxypropanoic acid has been accomplished by optimizing these conditions. nih.gov
Another powerful enzymatic approach is the asymmetric reduction of prochiral substrates. A notable example is the synthesis of both enantiomers of dimethyl 2-methylsuccinate through the ene-reductase-catalyzed reduction of various unsaturated precursors like dimethyl citraconate, dimethyl mesaconate, or dimethyl itaconate. researchgate.net This methodology provides a direct route to the chiral succinate core. For the synthesis of the (S)-enantiomer, specific ene-reductases have been identified that exhibit high yields and excellent enantioselectivity.
Table 1: Enzymatic Asymmetric Reduction for the Synthesis of Chiral Dimethyl 2-Methylsuccinate researchgate.net
| Ene-Reductase (Source) | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| SeER (Saccharomyces eubayanus) | Dimethyl mesaconate | (S)-Dimethyl 2-methylsuccinate | 80 | 98 |
| Bac-OYE1 (Bacillus sp.) | Dimethyl citraconate | (R)-Dimethyl 2-methylsuccinate | 86 | 99 |
| AfER (Aspergillus flavus) | Dimethyl itaconate | (R)-Dimethyl 2-methylsuccinate | 77 | 99 |
These enzymatic strategies highlight the potential for producing (S)-ethyl-butanedioic acid and its analogs with high optical purity through either the resolution of a racemic mixture of the corresponding ester or the direct asymmetric transformation of a suitable prochiral precursor.
Stereoselective Functionalization of Succinate Backbones
An alternative and widely employed strategy for the synthesis of chiral succinates involves the stereoselective functionalization of a pre-existing succinate backbone. This is often achieved through the diastereoselective alkylation of chiral enolates or the enantioselective conjugate addition to unsaturated succinates.
The diastereoselective alkylation of chiral succinate enolates is a robust method that typically employs a chiral auxiliary to direct the stereochemical outcome of the reaction. caltech.eduyork.ac.uksigmaaldrich.comresearchgate.net In this approach, a succinic acid monoester is first coupled to a chiral auxiliary, commonly an oxazolidinone derived from a readily available amino alcohol. caltech.edusigmaaldrich.comresearchgate.net Deprotonation of this chiral imide with a strong base, such as a lithium amide, generates a rigid chelated enolate. The chiral auxiliary shields one face of the enolate, forcing an incoming electrophile, such as an ethyl halide, to approach from the less sterically hindered face. caltech.edu This results in the formation of the alkylated product with a high degree of diastereoselectivity. Subsequent non-destructive removal of the chiral auxiliary affords the desired enantiomerically enriched α-substituted succinic acid derivative. caltech.edu The choice of the chiral auxiliary and the reaction conditions, including the metal counterion of the enolate and the temperature, can significantly influence the level of diastereoselection. caltech.edu
Table 2: Diastereoselective Alkylation of Chiral N-Acyloxazolidinones york.ac.uk
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio |
| (R)-4-methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | 120:1 |
| (S)-4-methyl-2-oxazolidinone | Benzyl bromide | 49:1 |
| (S)-4-methyl-2-oxazolidinone | Methyl iodide | (Superior with Na enolate at -78°C) |
Enantioselective conjugate addition to α,β-unsaturated succinic acid esters, such as diethyl fumarate (B1241708), represents another powerful tool for constructing chiral succinate derivatives. cmu.eduwikipedia.orgmasterorganicchemistry.com Organocuprates, also known as Gilman reagents, are commonly used nucleophiles in these 1,4-addition reactions. cmu.eduwikipedia.orgmasterorganicchemistry.com In the presence of a chiral ligand, the addition of an organometallic reagent (e.g., a dialkylzinc or Grignard reagent) to a fumarate ester can proceed with high enantioselectivity. cmu.eduwikipedia.org The chiral ligand coordinates to the copper center, creating a chiral environment that dictates the facial selectivity of the nucleophilic attack on the double bond. This method allows for the direct introduction of an alkyl group, such as an ethyl group, at the β-position of the fumarate in a stereocontrolled manner, leading to the formation of the desired (S)- or (R)-2-alkylsuccinate.
These methodologies provide versatile and powerful routes for the synthesis of (S)-ethyl-butanedioic acid and a wide array of other chiral succinate esters, which are crucial intermediates in the development of new chemical entities with important biological activities.
Applications of Butanedioic Acid, Ethyl , S As a Chiral Building Block in Complex Molecule Synthesis
Chiral Auxiliaries and Ligands Derived from (S)-Ethyl Succinate (B1194679) Frameworks
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. tandfonline.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. tandfonline.com Similarly, chiral ligands coordinate to a metal center to form an asymmetric catalyst that can produce an enantiomerically enriched product from a prochiral substrate. rsc.org
The use of readily available enantiopure compounds from the "chiral pool," such as amino acids, terpenes, and hydroxy acids, is a common strategy for the synthesis of these auxiliaries and ligands. wikipedia.orgmdpi.com These natural products provide a cost-effective way to introduce chirality into a synthetic target. wikipedia.org
While the (S)-ethylsuccinate framework possesses a defined stereocenter, extensive literature searches did not yield specific examples of chiral auxiliaries or ligands being directly synthesized from Butanedioic acid, ethyl-, (S)-. The development of such molecules typically relies on other established chiral precursors. For instance, prominent chiral auxiliaries like the Evans oxazolidinones and sulfur-based auxiliaries are derived from amino acids. jst.go.jpresearchgate.net
Precursors for Optically Active Lactones and Heterocyclic Compounds
Optically active lactones and heterocyclic compounds are significant structural motifs in a vast array of biologically active natural products and pharmaceuticals. researchgate.netacs.orgchemrxiv.org The synthesis of these molecules in enantiomerically pure form is a key objective in medicinal chemistry.
Gamma-butyrolactones (GBLs), for example, are a class of compounds that can act as signaling molecules in bacteria, regulating the production of secondary metabolites like antibiotics. nih.govnih.gov The synthesis of chiral GBLs and other lactones often starts from readily available chiral precursors. A notable example is the synthesis of (S)-3-hydroxy-gamma-butyrolactone from optically active malic acid. google.com Other synthetic strategies involve the asymmetric reduction of butenolides or the use of chiral epoxides. nih.govmdpi.com
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are another critical class of molecules in drug discovery. nih.govnih.gov Chemoenzymatic methods have been developed for the asymmetric synthesis of complex heterocycles like dihydrobenzoxazinones and dihydroquinoxalinones, starting from simple achiral building blocks. rsc.org Other approaches include intramolecular amination reactions of substituted aryl azides. tandfonline.com
Despite the importance of these chiral scaffolds, the reviewed literature does not provide specific examples of Butanedioioic acid, ethyl-, (S)- being used as a direct precursor for the synthesis of optically active lactones or heterocyclic compounds. Synthetic chemists tend to rely on other established chiral starting materials for these transformations.
Role in the Total Synthesis of Biologically Active Natural Products and Pharmaceutical Intermediates
The "chiral pool" is a collection of abundant, enantiopure natural products that serve as economical starting materials for the total synthesis of complex molecules. wikipedia.orgmdpi.com This approach is particularly efficient when the target molecule shares structural features with a readily available chiral precursor. wikipedia.org (S)-Ethylsuccinic acid and its derivatives fit within this classification of chiral building blocks.
The synthesis of KAD-1229 from (S)-2-benzylsuccinic acid can proceed via two different routes, both of which involve the regioselective formation of a half amide with cis-hexahydroisoindoline. tandfonline.comjst.go.jpfraunhofer.de
Table 1: Key Steps in the Synthesis of (S)-2-Benzylsuccinic Acid
| Step | Reaction | Reagents | Outcome | Reference |
| 1 | Acylation of Chiral Auxiliary | D-(−)-camphorsultam, 3-phenylpropionyl chloride | Formation of N-acylsultam | tandfonline.comfraunhofer.de |
| 2 | Asymmetric Alkylation | Sodium amide, tert-butyl bromoacetate | Introduction of the ester group with high diastereoselectivity | tandfonline.comfraunhofer.de |
| 3 | Cleavage of Auxiliary | LiOH, H₂O₂ | Removal of the camphorsultam auxiliary to yield the desired acid | tandfonline.comfraunhofer.de |
| 4 | Hydrolysis of Ester | Trifluoroacetic acid | Conversion of the tert-butyl ester to the carboxylic acid | fraunhofer.de |
This successful application in the synthesis of a pharmaceutical agent highlights the potential of the (S)-ethylsuccinate scaffold as a valuable chiral building block.
Development of Novel Polymeric Materials and Bio-based Building Blocks
Succinic acid is recognized as a key platform chemical for producing bio-based polymers. nih.govresearchgate.net These polymers, such as poly(butylene succinate) (PBS) and poly(ethylene succinate) (PES), are biodegradable and offer a sustainable alternative to fossil-based plastics. nih.govfraunhofer.deacs.org They are synthesized via polycondensation reactions of succinic acid or its esters with diols. researchgate.netacs.org
The introduction of chirality into polymer chains can lead to materials with unique properties. For instance, chiral polyamides synthesized from tartaric acid have been shown to exhibit multicolor clusteroluminescence, a property dependent on the helical conformation of the polymer chains. rsc.org
While much of the research on succinate-based polymers has focused on the achiral monomer, the use of (S)-ethylsuccinic acid offers a route to chiral polyesters and polyamides. These chiral polymers could exhibit unique stereochemically-dependent properties, such as:
Enhanced Biodegradability: The stereochemistry of the polymer backbone can influence its recognition and degradation by microbial enzymes.
Specific Thermal and Mechanical Properties: The regular incorporation of a chiral center could lead to polymers with distinct melting points, crystallinity, and tensile strengths compared to their achiral or racemic counterparts. researchgate.net
Chiroptical Properties: The inherent chirality could impart specific optical activities to the material, making them suitable for applications in chiral recognition or as polarized light modulators.
Research into poly(ester amide)s derived from succinic acid has shown that these materials possess high thermal stability. researchgate.net The incorporation of the chiral (S)-ethyl moiety could further modify these properties, leading to novel biodegradable materials with tailored functionalities for biomedical applications, such as in drug delivery systems or as scaffolds for tissue engineering. acs.org
Table 2: Examples of Succinic Acid-Based Polymers
| Polymer Name | Monomers | Key Properties | Potential Applications | References |
| Poly(butylene succinate) (PBS) | Succinic acid, 1,4-butanediol | Biodegradable, good processability, thermal stability | Packaging films, agricultural films, disposable items | nih.govresearchgate.netacs.org |
| Poly(ethylene succinate) (PES) | Succinic acid, ethylene (B1197577) glycol | Biodegradable, alternative to poly(ethylene oxide) in batteries | Biomedical materials, solid polymer electrolytes | fraunhofer.de |
| Poly(ester amide)s | Dimethyl succinate, 1,4-butanediol, 1,4-butanediamine | Biodegradable, high thermal stability | Engineering plastics, textiles | researchgate.net |
| Poly(glycerol-co-succinic acid) Nanogels | Glycidol, Succinic anhydride (B1165640) | Biocompatible, biodegradable, high drug loading capacity | Dermal drug delivery |
The use of (S)-ethylsuccinic acid as a comonomer in these polymer systems could pave the way for a new generation of sustainable and functional chiral biomaterials.
Advanced Analytical Methodologies for the Characterization and Quantification of Chiral Butanedioic Acid Esters
Chromatographic Techniques for Enantiomeric Separation and Purity Assessment
Chromatography is a cornerstone for the separation and analysis of chiral compounds. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely employed to resolve enantiomeric mixtures and assess the purity of compounds like (S)-ethyl-butanedioic acid.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers and the determination of enantiomeric excess (ee). uma.esheraldopenaccess.us The fundamental principle involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
The enantiomeric excess of chiral carboxylic acids and their esters is frequently determined using polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose. rsc.orgwindows.net For instance, columns like the Chiralpak series are effective for resolving a wide variety of acidic racemates. rsc.orgwindows.netresearchgate.net The separation mechanism on certain CSPs, like CHIRALPAK QN-AX, is based on an ion-exchange interaction between the analyte and the chiral selector. chiraltech.com The choice of mobile phase is crucial for achieving optimal separation. A common mobile phase for normal-phase HPLC consists of a mixture of hexane (B92381) and isopropanol. rsc.org In reversed-phase mode, the addition of a small amount of an acidic modifier, such as formic acid, can improve enantioselectivity for acidic compounds. windows.net Detection is typically accomplished using non-specific detectors like Ultraviolet (UV) or fluorescence detectors. uma.esheraldopenaccess.us
| Parameter | Typical Condition | Purpose | Source(s) |
| Column | Chiralpak OJ-H (Polysaccharide-based CSP) | Enantiomeric separation | rsc.org |
| Mobile Phase | Hexane/Isopropanol (e.g., 99:1 v/v) | Elution of analytes | rsc.org |
| Flow Rate | 1.0 mL/min | Controls retention time and resolution | rsc.org |
| Detector | UV-Vis (e.g., at 205 nm or 220 nm) | Analyte detection and quantification | rsc.org |
| Application | Determination of enantiomeric excess (ee) | Quantifies the purity of one enantiomer | uma.esheraldopenaccess.us |
This table presents representative conditions for chiral HPLC analysis based on literature for similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and semi-volatile compounds, including esters like (S)-ethyl-butanedioic acid. nih.govnih.gov The technique separates compounds in a gaseous mobile phase based on their boiling points and interactions with the stationary phase of a capillary column. nih.gov Following separation, the mass spectrometer fragments the eluted molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
While (S)-ethyl-butanedioic acid is an ester and possesses some volatility, the analysis of its parent dicarboxylic acid or other less volatile related compounds by GC often requires a derivatization step to increase volatility and improve peak shape. sigmaaldrich.comrestek.com Esterification to form more volatile derivatives like methyl esters (FAMEs) is a common strategy. sigmaaldrich.com The GC-MS analysis provides a total ion chromatogram (TIC) for visualizing the separated compounds and a mass spectrum for each peak, which serves as a molecular "fingerprint" for identification. nih.gov
| Parameter | Typical Condition | Purpose | Source(s) |
| Column | Quartz Capillary Column (e.g., SH-WAX) | Separation of volatile compounds | nih.govshimadzu.com |
| Carrier Gas | Helium | Mobile phase for analyte transport | nih.gov |
| Injector Temp. | 240 °C | Vaporization of the sample | nih.gov |
| Oven Program | Temperature gradient (e.g., 40°C to 280°C) | Elution of compounds with varying boiling points | nih.gov |
| MS Ionization | Electron Ionization (EI, 70eV) | Fragmentation of analyte for identification | nih.gov |
| MS Detector | Quadrupole or Time-of-Flight (TOF) | Detection of fragment ions | shimadzu.comlcms.cz |
This table outlines general GC-MS parameters applicable to the analysis of volatile esters.
Spectroscopic and Spectrometric Characterization of Chiral Esters
Spectroscopic and spectrometric methods are indispensable for the structural confirmation of chiral molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the precise three-dimensional structure and stereochemistry, while Mass Spectrometry (MS) confirms molecular weight and provides structural clues through fragmentation analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is an unparalleled tool for the detailed structural and stereochemical elucidation of organic molecules. azom.comresearchgate.net For a chiral compound like (S)-ethyl-butanedioic acid, the presence of a stereocenter can render adjacent protons or carbon atoms chemically non-equivalent. This phenomenon, known as diastereotopicity, is a key indicator of chirality in NMR spectra. masterorganicchemistry.com For example, the two protons of the methylene (B1212753) (CH₂) group adjacent to the chiral carbon in (S)-ethyl-butanedioic acid are diastereotopic and are expected to exhibit distinct chemical shifts and coupling patterns in the ¹H NMR spectrum.
In addition to direct analysis, chiral derivatizing agents (CDAs) can be employed. acs.orgresearchgate.net These reagents react with a mixture of enantiomers to form a pair of diastereomers. Since diastereomers have different physical properties, they produce distinct and resolvable signals in the NMR spectrum, allowing for the accurate determination of enantiomeric excess. acs.org
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Multiplicity | Key Information | Source(s) |
| ¹H | ~1.2 | Triplet | Methyl (CH₃) of ethyl group | azom.com |
| ¹H | ~2.5-2.8 | Multiplet | Diastereotopic methylene (CH₂) protons | masterorganicchemistry.com |
| ¹H | ~3.0 | Multiplet | Methine (CH) proton at chiral center | rsc.org |
| ¹H | ~4.1 | Quartet | Methylene (CH₂) of ethyl group | azom.com |
| ¹³C | ~14 | Methyl (CH₃) of ethyl group | rsc.org | |
| ¹³C | ~35-45 | Methylene (CH₂) and Methine (CH) carbons | rsc.org | |
| ¹³C | ~60 | Methylene (CH₂) of ethyl group | rsc.org | |
| ¹³C | ~170-180 | Carbonyl (C=O) carbons | rsc.org |
This table presents predicted NMR data for (S)-ethyl-butanedioic acid based on typical values for similar structural motifs.
Mass Spectrometry (MS) is a sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. lcms.cz When coupled with a chromatographic inlet like GC or HPLC, it becomes a powerful tool for quantitative analysis. researchgate.net
Soft ionization techniques, such as electrospray ionization (ESI), are often used in LC-MS. They typically generate protonated molecular ions, [M+H]⁺, which readily confirm the molecular weight of the analyte. nih.gov For more detailed structural analysis, tandem mass spectrometry (MS/MS or MSⁿ) is employed. nih.gov In this technique, a specific ion (e.g., the molecular ion) is selected, fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed. lcms.cznih.gov This fragmentation pattern provides rich structural information that can help to confirm the identity of a compound like (S)-ethyl-butanedioic acid. Furthermore, high-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental formula of the molecule and its fragments. acs.org
| Ionization Method | Typical Use | Information Obtained | Source(s) |
| Electron Ionization (EI) | GC-MS | Characteristic fragmentation pattern ("fingerprint") | nist.gov |
| Electrospray Ionization (ESI) | LC-MS | Molecular weight confirmation (e.g., [M+H]⁺) | nih.gov |
| Tandem MS (MS/MS) | LC-MS/MS, GC-MS/MS | Detailed structural information from fragmentation | lcms.cznih.gov |
| High-Resolution MS (HRMS) | LC-MS, Direct Infusion | Exact mass and elemental composition | acs.org |
This table summarizes the application of different mass spectrometry techniques for the analysis of organic esters.
Derivatization Strategies for Enhanced Analytical Performance
Chemical derivatization is the process of chemically modifying a compound to produce a new compound that has properties more suitable for a given analytical method. gcms.cz This strategy is often employed to improve volatility, enhance detection sensitivity, or enable the separation of enantiomers on a non-chiral system. sigmaaldrich.comresearchgate.netnih.gov
For the analysis of butanedioic acid itself, derivatization is crucial for GC analysis. The polar carboxylic acid groups are converted into esters (e.g., methyl or ethyl esters) or silyl (B83357) esters to increase their volatility and prevent undesirable interactions with the GC column. sigmaaldrich.comrestek.com A common method involves esterification using BF₃ in methanol (B129727) to produce fatty acid methyl esters (FAMEs). restek.com
For enhancing detection in HPLC, a derivatizing agent that contains a chromophore or a fluorophore can be attached to the molecule. nih.govnih.gov This is particularly useful for compounds that lack strong UV-absorbing or fluorescent properties.
A critical application of derivatization in chiral analysis is the use of an enantiomerically pure chiral derivatizing agent (CDA). acs.orgnih.gov The CDA reacts with both enantiomers of the analyte (e.g., (S)- and (R)-ethyl-butanedioic acid) to form a pair of diastereomers. Since diastereomers have different physical and chemical properties, they can be separated using standard, achiral chromatographic techniques (HPLC or GC) or distinguished by NMR spectroscopy. acs.orgresearchgate.net Reagents like (+)- or (−)-1-(9-fluorenyl)ethyl chloroformate (FLEC) are versatile CDAs used for this purpose. nih.gov This indirect approach is a powerful alternative to direct separation on a chiral stationary phase.
| Strategy | Reagent/Method Example | Purpose | Analytical Technique | Source(s) |
| Increase Volatility | Esterification (e.g., with BF₃-Methanol) | Converts polar acids to volatile esters | GC-MS | sigmaaldrich.comrestek.com |
| Enhance Detection | Fluorescent labeling (e.g., with FLEC) | Improves sensitivity for trace analysis | HPLC-Fluorescence | nih.govnih.gov |
| Enable Chiral Separation (Indirect) | Reaction with a Chiral Derivatizing Agent (CDA) | Forms diastereomers from enantiomers | Achiral GC or HPLC, NMR | acs.orgresearchgate.netnih.gov |
| Improve MS Ionization | Reaction with N-methylbenzylamine | Increases ionization efficiency | GC-MS | nih.gov |
This table provides an overview of common derivatization strategies and their applications in the analysis of chiral acids and esters.
Functional Group Tagging for Improved Ionization and Chromatographic Resolution
The analysis of chiral carboxylic acid esters such as (S)-ethyl-butanedioic acid by modern analytical techniques like liquid chromatography-mass spectrometry (LC-MS) can present challenges. These molecules may exhibit poor ionization efficiency and their enantiomers are indistinguishable without a chiral environment. Functional group tagging, also known as chiral derivatization, is a powerful strategy to overcome these limitations. This pre-analytical step involves reacting the target analyte with a chiral derivatizing agent (CDA) to form diastereomers.
These resulting diastereomeric pairs have distinct physicochemical properties, which allows for their separation on a standard, non-chiral chromatographic column. nih.gov Furthermore, the CDA often incorporates a chemical moiety that significantly enhances the ionization efficiency of the analyte in the mass spectrometer's ion source, leading to improved sensitivity and lower detection limits. nih.gov
A variety of chiral derivatizing reagents are available for carboxylic acids. These reagents typically contain a primary or secondary amine that forms a stable amide bond with the carboxylic acid group of the analyte. The selection of an appropriate CDA depends on several factors, including reaction efficiency, the stability of the resulting diastereomers, and the analytical instrumentation being used. For instance, reagents can be chosen to enhance detection by electrospray ionization (ESI) or other ionization techniques. nih.gov
Table 1: Examples of Chiral Derivatizing Agents for Carboxylic Acids
| Chiral Derivatizing Agent (CDA) | Target Functional Group | Principle of Enhancement | Typical Reaction Conditions | Reference |
| (S)-Anabasine (ANA) | Carboxylic Acid | Increased detectability in LC/ESI-MS/MS. | Reaction with the carboxylic acid in the presence of a coupling agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholium chloride. | nih.gov |
| (S)-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidin-3-amine (DMT-3(S)-Apy) | Carboxylic Acid | Developed for enhanced mass spectrometry detection. | Not specified in the provided context. | nih.gov |
| L-Pyroglutamic acid (L-PGA) | Chiral primary and secondary amines (can be adapted for carboxylic acids via activation) | High detection sensitivity through mass spectrometry. | Reaction in acetonitrile (B52724) (ACN) with activation reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-1H-benzotriazole (HOBt). | nih.gov |
This table is generated based on the provided search results and general chemical principles. The reaction conditions are generalized and may require optimization for specific applications.
Stable Isotope Labeling for Quantitative Analysis and Reaction Monitoring
Accurate quantification of specific enantiomers in complex biological or chemical matrices is a significant analytical challenge. Stable isotope labeling, coupled with mass spectrometry, offers a highly precise and accurate method for this purpose, often referred to as isotope dilution mass spectrometry (IDMS). arxiv.org This technique is considered a gold standard for quantitative analysis. nih.gov
The core principle of IDMS involves the use of a stable isotope-labeled version of the analyte as an internal standard. boku.ac.at For (S)-ethyl-butanedioic acid, this would involve synthesizing the same molecule but with one or more atoms replaced by their heavier, non-radioactive isotopes (e.g., ¹³C, ²H/D). This isotopically labeled standard is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by a mass spectrometer.
A known amount of the labeled internal standard is added to the sample before any processing or analysis. The labeled and unlabeled (endogenous) forms of the analyte are then extracted and analyzed together. Because the labeled and unlabeled compounds have virtually identical chemical and physical properties, they behave identically during sample preparation, chromatography, and ionization. nih.gov Any sample loss during these steps will affect both the analyte and the internal standard equally. Therefore, the ratio of the mass spectrometric signal of the endogenous analyte to that of the labeled internal standard provides a highly accurate measure of the analyte's concentration.
This methodology has been successfully applied to the quantitative analysis of related compounds. For example, ethyl succinic anhydride (B1165640) and its d₅-labeled version have been synthesized and used for the quantitative analysis of peptides by reacting with their amino groups. nih.gov This demonstrates the feasibility of applying similar stable isotope labeling strategies for the precise quantification of (S)-ethyl-butanedioic acid.
Table 2: Stable Isotope Labeling Strategies for Quantitative Mass Spectrometry
| Labeling Approach | Principle | Application Example for Butanedioic Acid Derivatives | Isotopic Labels | Reference |
| Isotope Dilution Mass Spectrometry (IDMS) | A known amount of a stable isotope-labeled analog of the analyte is added to the sample as an internal standard. | Quantification of (S)-ethyl-butanedioic acid in biological fluids or reaction mixtures. | ¹³C, ²H (Deuterium) | arxiv.orgboku.ac.at |
| Chemical Derivatization with Labeled Reagents | The analyte is reacted with a reagent that is available in both light (unlabeled) and heavy (labeled) isotopic forms. | Derivatization of the carboxylic acid group with a labeled amine or alcohol. | ¹³C, ¹⁵N | nih.gov |
| Metabolic Labeling | Organisms or cells are grown in media containing stable isotope-labeled precursors, which are incorporated into the metabolites. | Investigating the metabolic pathways involving butanedioic acid in cell cultures. | ¹³C, ¹⁵N | nih.gov |
This table illustrates common stable isotope labeling strategies and their potential application to the analysis of butanedioic acid derivatives based on the search results.
Computational Chemistry Approaches for Stereochemical Prediction and Confirmation
In addition to experimental techniques, computational chemistry has emerged as a powerful tool for the prediction and confirmation of stereochemistry in chiral molecules. nih.gov These in silico methods can provide valuable insights into the three-dimensional structure of molecules and their chiroptical properties, which are directly related to their absolute configuration.
One of the most widely used computational approaches for stereochemical assignment is the prediction of electronic circular dichroism (ECD) spectra. arxiv.orgarxiv.org ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, producing a unique spectrum for each enantiomer. By calculating the theoretical ECD spectrum for a proposed structure, such as (S)-ethyl-butanedioic acid, and comparing it to the experimentally measured spectrum, the absolute configuration can be confidently determined. nih.gov
The prediction of ECD spectra typically involves several steps. First, a conformational search is performed to identify the most stable three-dimensional arrangements (conformers) of the molecule. Then, the ECD spectrum for each significant conformer is calculated using quantum mechanical methods, most commonly Density Functional Theory (DFT). The final predicted spectrum is a Boltzmann-weighted average of the individual conformer spectra. The accuracy of these predictions has significantly improved, making them a reliable tool for stereochemical elucidation. nih.gov
Computational methods can also be used to predict other chiroptical properties, such as optical rotation. Furthermore, molecular mechanics-based programs have been developed to predict the stereochemical outcome of asymmetric reactions, which can be invaluable in the design of stereoselective syntheses. boku.ac.at For (S)-ethyl-butanedioic acid, these computational approaches can be used to:
Confirm the (S)-configuration: By comparing the calculated ECD spectrum of (S)-ethyl-butanedioic acid with the experimental spectrum.
Understand conformational preferences: The computational analysis provides information about the most stable conformations of the molecule, which can influence its biological activity and reactivity.
Aid in the development of stereoselective synthetic routes: By predicting the stereochemical outcome of different reaction pathways.
The integration of computational chemistry with experimental analytical data provides a robust and comprehensive approach to the stereochemical characterization of chiral molecules like (S)-ethyl-butanedioic acid.
Industrial and Biotechnological Production Paradigms for Chiral Succinate Derivatives
Microbial Fermentation Processes for Bio-based Succinic Acid and its Chiral Intermediates
The cornerstone of producing (S)-ethylsuccinic acid via a green route is the efficient microbial fermentation of its precursor, succinic acid. While direct fermentation to chiral esters is not a widely established industrial process, the production of succinic acid itself is well-developed, utilizing various wild-type and metabolically engineered microorganisms. researchgate.net These microbes convert renewable feedstocks into succinic acid, which then serves as the substrate for downstream esterification and chiral resolution.
Several bacterial strains are notable for their natural ability to produce high titers of succinic acid. These are often capnophilic, rumen-dwelling bacteria that utilize the reductive tricarboxylic acid (TCA) cycle, fixing carbon dioxide in the process. nih.govnih.gov
Actinobacillus succinogenes : This facultative anaerobe is one of the most efficient natural producers of succinic acid and can metabolize a wide range of C5 and C6 sugars found in lignocellulosic hydrolysates. nih.govnih.gov It is known for achieving high yields and titers. rsc.org Metabolic engineering efforts, such as overexpressing key enzymes like phosphoenolpyruvate (B93156) (PEP) carboxylase, malate (B86768) dehydrogenase, and fumarase, have successfully enhanced its production capabilities. nih.gov
Mannheimia succiniciproducens : This bacterium is another prominent natural producer, capable of high-yield succinic acid production. researchgate.netresearchgate.net Genetic engineering to knock out competing metabolic pathways that lead to by-products like lactate, formate, and acetate (B1210297) has been a key strategy to improve the yield and purity of succinic acid in this organism. researchgate.netdtu.dk
Basfia succiniciproducens : Isolated from bovine rumen, this strain is also a potent succinic acid producer. nih.govsemanticscholar.org It can utilize various carbon sources, including glucose, xylose, and sucrose, making it suitable for fermenting diverse biomass feedstocks. semanticscholar.orgmicrobenotes.com
In addition to these natural producers, significant research has focused on engineering common industrial microorganisms for succinic acid production.
Escherichia coli : With its well-understood genetics and rapid growth, E. coli is a popular host for metabolic engineering. researchgate.net Strategies involve deleting genes for competing fermentation products (e.g., lactate, acetate, ethanol) and overexpressing genes in the succinic acid pathway to redirect carbon flow. wvu.edusigmaaldrich.comresearchgate.net
Saccharomyces cerevisiae : As an acid-tolerant yeast, S. cerevisiae offers advantages in downstream processing. Engineering efforts have focused on introducing pathways for succinate (B1194679) production to leverage its robustness in industrial fermentation settings. researchgate.net
The fermentation process itself can be operated in various modes—batch, fed-batch, or continuous—to maximize productivity and titer. nih.govdtu.dk The choice of feedstock is also crucial, with a strong focus on non-food, renewable resources like lignocellulosic biomass (e.g., corn stover, sugarcane bagasse, barley straw) and waste streams (e.g., crude glycerol (B35011) from biodiesel production, bread waste) to enhance the process's sustainability. nih.govresearchgate.netpreprints.orgmdpi.com
Process Intensification and Downstream Processing for Enantiopure Ester Recovery
First, succinic acid must be recovered from the fermentation broth. Traditional methods often involve precipitation, which can generate significant waste. researchgate.net More advanced and sustainable downstream technologies include:
Membrane Filtration : Techniques like microfiltration and ultrafiltration are used to remove microbial cells and other large impurities from the broth. dtu.dknih.gov
Electrodialysis : This method uses ion-exchange membranes and an electric potential to separate the charged succinate ions from the neutral and oppositely charged components of the fermentation broth, concentrating the product. rsc.orgnih.gov
Reactive Extraction : This technique involves using a reactive solvent to form a complex with succinic acid, allowing its selective removal from the aqueous phase. It is considered an economically and environmentally competitive technology. rsc.orgresearchgate.net
Ion Exchange Chromatography : This is used to capture and purify the succinic acid, separating it from other organic acids and salts. dtu.dk
Once purified, the succinic acid undergoes esterification with ethanol (B145695) to produce ethyl succinate. This can be achieved through chemical catalysis or, more sustainably, through biocatalysis. The enzymatic esterification of succinic acid with ethanol using immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), has been shown to be effective. researchgate.netnih.gov This reaction produces a mixture of monoethyl succinate and diethyl succinate. researchgate.net
The final and most critical step is achieving enantiopurity. Since the direct esterification is typically not stereoselective, a racemic mixture of (R)- and (S)-ethylsuccinic acid is formed. The separation of these enantiomers is essential. Common industrial methods for chiral separation include:
Chiral Chromatography : High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers based on their differential interactions with the chiral selector. wvu.edunih.gov
Capillary Electrophoresis (CE) : CE, particularly when a chiral selector like a cyclodextrin (B1172386) is added to the running buffer, can provide high-efficiency separation of enantiomers. nih.govnih.gov
Enzymatic Kinetic Resolution : This method uses a stereoselective enzyme that preferentially acts on one enantiomer, allowing for the separation of the unreacted enantiomer. For example, a lipase could be used to selectively hydrolyze the (R)-ester, leaving the desired (S)-ester intact. unimi.it
Economic and Environmental Sustainability Assessments of Biotechnological Routes
The industrial feasibility of producing (S)-ethylsuccinic acid via biotechnological routes hinges on its economic competitiveness and environmental footprint compared to conventional petrochemical methods. Techno-economic analysis (TEA) and life cycle assessment (LCA) are critical tools for evaluating these aspects.
Economic Assessment: The production cost of bio-based succinic acid is heavily influenced by feedstock price, fermentation titer and yield, and the efficiency of downstream processing. preprints.orgdtu.dk The selling price for bio-based succinic acid has been estimated in various studies to be in the range of $1.40 to $2.37 per kg, with the goal of being competitive with the petroleum-based market price of approximately $2.00 per kg. dtu.dkacs.orgcranfield.ac.uk Key economic drivers and areas for improvement include:
Feedstock Costs : Utilizing waste streams like crude glycerol or lignocellulosic agricultural residues can significantly lower raw material costs compared to using refined sugars like glucose. rsc.org
Downstream Processing : The purification stage can account for a substantial portion of the total capital and manufacturing costs. dtu.dk Technologies like reactive extraction and efficient membrane systems are crucial for reducing costs. rsc.orgresearchgate.net
Fermentation Performance : Increasing the final product titer reduces the volume of water that needs to be processed downstream, lowering energy consumption and capital costs. nih.gov
Environmental Sustainability Assessment: LCA studies evaluate the environmental impact of a product across its life cycle, from raw material extraction to the factory gate (cradle-to-gate). For bio-based succinic acid, key metrics include greenhouse gas (GHG) emissions and non-renewable energy use (NREU).
Energy Consumption : The energy required for sterilization, agitation, and particularly for downstream processing (e.g., distillation, drying) is a major contributor to GHG emissions. acs.orgnih.gov Process integration and the use of renewable energy can mitigate this impact. rsc.orgresearchgate.net
Choice of Feedstock : The environmental impact of cultivating the biomass feedstock (e.g., fertilizer and pesticide use for sugarcane) can be significant. researchgate.net Using waste materials like bread waste or crude glycerol as feedstock can lead to a more favorable environmental profile. nih.govresearchgate.net
Downstream Technology : The choice of purification technology has a large effect. For instance, precipitation methods can generate large amounts of gypsum waste, whereas electrodialysis or reactive extraction can offer a cleaner alternative. researchgate.net
Scale-Up Considerations for Industrial Biocatalytic Production of Chiral Esters
Transitioning the production of a chiral ester like (S)-ethylsuccinic acid from the laboratory to an industrial scale introduces significant challenges that must be addressed in both the fermentation and subsequent biocatalytic steps. unimi.it
Bioreactor Design and Operation: The design of the fermenter is critical for achieving high productivity. Industrial bioreactors can range in size from several cubic meters to hundreds. microbenotes.com
Material and Sterilization : The reactor must be constructed from materials like stainless steel that can withstand repeated steam sterilization and are non-corrosive. microbenotes.com
Agitation and Aeration : Effective mixing (via impellers) and aeration (via spargers) are essential to ensure uniform distribution of cells, nutrients, and oxygen (for aerobic or facultative microbes), and to facilitate mass transfer. microbenotes.comyoutube.com Baffles are installed to prevent vortexing and improve mixing. youtube.com
Process Control : Industrial bioreactors are equipped with sophisticated sensors to monitor and control critical parameters like pH, temperature, dissolved oxygen, and substrate feed rates, ensuring optimal conditions for microbial growth and product formation. microbenotes.com
Scale-Up of Biocatalytic Esterification and Resolution: The enzymatic steps for esterification and chiral resolution also require careful scale-up. semanticscholar.orgnih.gov
Enzyme Stability and Immobilization : For industrial use, enzymes are often immobilized on a solid support. This enhances their stability, allows for easy separation from the reaction mixture, and enables reuse over multiple cycles, which is crucial for process economics. nih.govunimi.it
Reaction Environment : The transition from lab-scale shakers to large stirred-tank reactors can introduce challenges like shear stress on the immobilized enzyme. The reaction conditions, such as temperature, pH, and the removal of by-products (like water in esterification), must be carefully controlled to maintain high enzyme activity and selectivity. semanticscholar.orgunimi.it
Process Intensification : At an industrial scale, continuous processing is often favored over batch operations. For the biocatalytic step, this could involve packed-bed reactors where the substrate flows continuously over the immobilized enzyme, or membrane reactors that retain the enzyme while allowing the product to be removed. nih.govsemanticscholar.org
Successfully scaling up the production of (S)-ethylsuccinic acid requires an integrated approach, optimizing not only each individual step—from microbial strain selection and fermentation to enzymatic synthesis and purification—but also the interfaces between them to create a seamless, efficient, and economically viable industrial process. nih.gov
Future Directions and Emerging Research Avenues in Chiral Butanedioic Acid Ester Chemistry
Integration of Artificial Intelligence and Machine Learning in Chiral Synthesis Design
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the design of synthetic pathways for complex chiral molecules like (S)-ethyl-butanedioic acid. Machine learning (ML) algorithms are increasingly being employed to navigate the vastness of chemical space, predict reaction outcomes, and propose novel, efficient synthetic routes. youtube.comyoutube.com
Generative AI models can conceptualize new molecular structures and, crucially, the experimental processes to create them. youtube.com These models learn from vast datasets of chemical reactions to propose multi-step synthesis plans, starting from commercially available building blocks to a target molecule. youtube.comyoutube.com This approach ensures that the designed molecules are practically synthesizable. youtube.comyoutube.com For chiral succinate (B1194679) esters, this means AI could design synthetic pathways that optimize for enantioselectivity by selecting the best catalysts, reagents, and reaction conditions.
Deep learning models are also being specifically designed to understand and predict stereoselectivity. For example, the EnzyKR model is a chirality-aware deep learning tool developed to predict the outcomes of hydrolase-catalyzed kinetic resolutions, a common method for separating enantiomers. nih.gov Such models can analyze the subtle structural features of both the enzyme and the substrate to predict the activation free energy for each enantiomer, thereby guiding the selection of the most effective biocatalyst for resolving a racemic mixture of a butanedioic acid ester. nih.gov
Table 1: Application of AI/ML in Chiral Synthesis
| AI/ML Application | Description | Relevance to Chiral Succinate Esters |
|---|---|---|
| Retrosynthesis Planning | AI algorithms analyze a target molecule and propose a step-by-step reverse synthesis pathway to simple starting materials. youtube.com | Designing the most efficient and cost-effective route to (S)-ethyl-butanedioic acid from available precursors. |
| Reaction Outcome Prediction | Machine learning models predict the yield, stereoselectivity, and potential byproducts of a chemical reaction under specific conditions. youtube.com | Optimizing reaction conditions (e.g., catalyst, solvent, temperature) to maximize the enantiomeric excess (ee) of the (S)-enantiomer. |
| Catalyst Design | AI can screen virtual libraries of potential catalysts or design novel catalysts with desired properties for a specific transformation. youtube.com | Identifying or creating new chiral catalysts specifically tailored for the asymmetric synthesis of ethyl-butanedioic acid. |
| Biocatalyst Selection | Deep learning models like EnzyKR predict the effectiveness of different enzymes for stereoselective transformations. nih.gov | Selecting the optimal hydrolase or lipase (B570770) for the kinetic resolution of racemic ethyl-butanedioic acid, ensuring high enantiopurity. |
Development of Novel Biocatalysts and Engineered Microorganisms for Enhanced Enantioselectivity
Biocatalysis, the use of enzymes and whole organisms to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. chiralpedia.com The future of producing enantiopure butanedioic acid esters is increasingly tied to advancements in enzyme engineering and metabolic engineering. chiralpedia.comnih.gov
Hydrolases, such as lipases and esterases, are widely used for the kinetic resolution of racemic esters due to their ability to selectively hydrolyze one enantiomer, leaving the other enriched. nih.gov Advances in protein engineering allow for the creation of enzymes with tailored activity and selectivity for specific substrates like ethyl-butanedioic acid. chiralpedia.com This can involve modifying the active site of an enzyme to better accommodate the desired enantiomer, thereby enhancing enantioselectivity. nih.gov
Furthermore, metabolic engineering of microorganisms presents a promising route for the de novo synthesis of chiral esters from simple, renewable feedstocks like sugars. nih.gov By introducing and optimizing specific enzymatic pathways in host organisms, it's possible to create microbial cell factories that produce a target ester. A key class of enzymes in this process is the alcohol acyltransferases (AATs), which catalyze the final step of ester formation by combining an alcohol with an acyl-CoA. nih.gov Engineering these enzymes and the pathways that produce the necessary alcohol and acid precursors could lead to the direct, sustainable production of (S)-ethyl-butanedioic acid.
Table 2: Research Highlights in Biocatalyst Development
| Biocatalyst Type | Development Approach | Key Findings & Relevance |
|---|---|---|
| Aspartate Ammonia Lyase (AspB) | Gene cloning and overexpression from Bacillus sp. YM55-1. nih.gov | Demonstrates high enantioselectivity (>97% ee) in the addition of various nucleophiles to fumarate (B1241708), creating N-substituted aspartic acids. This showcases the potential of lyases for creating chiral C-N bonds, a strategy adaptable to other chiral dicarboxylic acid derivatives. nih.gov |
| Hydrolases (e.g., Lipases, Esterases) | Use in kinetic resolution of racemic mixtures. nih.gov | These enzymes are workhorses in industrial stereoselective synthesis. Engineering their active sites can improve selectivity for specific succinate esters. nih.gov |
| Engineered Microorganisms | Metabolic pathway engineering to incorporate alcohol acyltransferases (AATs). nih.gov | Enables the potential for one-pot microbial conversion of biomass-derived sugars directly into specific chiral esters, offering a highly sustainable production route. nih.gov |
| Semisynthetic Enzymes (e.g., Seleno-subtilisin) | Chemical modification of an existing enzyme framework (subtilisin) to introduce a new catalytic site (SeO₂H). nih.gov | This approach creates novel biocatalysts with new activities (peroxidase) and enhanced stability, demonstrating a powerful method for generating custom catalysts for specific asymmetric reactions. nih.gov |
Exploration of New Catalytic Systems for Sustainable and Efficient Production
While biocatalysis is a powerful tool, research into new small-molecule and metal-based catalytic systems remains a cornerstone of advancing chiral synthesis. The focus is on developing catalysts that are not only highly efficient and selective but also sustainable, recyclable, and derived from abundant materials. chiralpedia.comnumberanalytics.com
Organocatalysis, which uses small, metal-free organic molecules as catalysts, has emerged as a major field in green chemistry. chiralpedia.com Catalysts like chiral proline derivatives and N-heterocyclic carbenes have proven effective in a variety of asymmetric transformations. chiralpedia.com The development of organocatalysts for the asymmetric synthesis of succinate derivatives represents a significant opportunity to move away from potentially toxic and expensive heavy metals. chiralpedia.com
Simultaneously, innovation in transition metal catalysis continues. Researchers are developing new catalysts based on metals like ruthenium that can perform asymmetric hydrogenations and other transformations with high efficiency under more sustainable conditions. technologynetworks.com The key is the design of the chiral ligands that bind to the metal center, as these ligands ultimately control the stereochemical outcome of the reaction. numberanalytics.comtechnologynetworks.com Designing catalysts that can be easily recovered and reused is a critical aspect of making the production of compounds like (S)-ethyl-butanedioic acid more economically and environmentally viable. chiralpedia.com
Table 3: Trends in Sustainable Catalytic Systems
| Catalytic System | Principle | Advantages for Chiral Ester Production |
|---|---|---|
| Organocatalysis | Uses small, chiral organic molecules (e.g., proline derivatives) to induce asymmetry. chiralpedia.com | Metal-free, reducing toxicity and environmental concerns. Often derived from natural sources. chiralpedia.com |
| Advanced Transition Metal Catalysis | Employs metals like Ruthenium (Ru) with specially designed chiral ligands to control stereoselectivity. technologynetworks.com | High catalytic activity and turnover numbers, making processes faster and more efficient. technologynetworks.com |
| Biomass-Derived Catalysts | Utilizes chiral molecules from biomass (e.g., carbohydrates, amino acids) as ligands or organocatalysts. chiralpedia.com | Enhances sustainability by using renewable feedstocks for catalyst synthesis. chiralpedia.com |
| Recyclable Catalysts | Catalysts are immobilized on a solid support or designed for easy separation from the reaction mixture. chiralpedia.com | Reduces waste and lowers production costs by allowing the catalyst to be used in multiple batches. |
Expansion of Chiral Succinate Ester Applications in Advanced Materials and Nanotechnology
The unique stereochemistry of chiral molecules like (S)-ethyl-butanedioic acid makes them attractive components for the development of advanced materials and for applications in nanotechnology. chiralpedia.comnih.gov Chirality can be transferred from the molecular level to the macroscopic properties of a material, leading to unique functionalities. nih.govsigmaaldrich.com
One of the most promising areas is the creation of chiral liquid crystals (LCs). wikipedia.org By incorporating a chiral molecule, or "dopant," into a non-chiral liquid crystal phase, a helical superstructure known as a chiral nematic (or cholesteric) phase can be induced. wikipedia.orgnih.gov The pitch of this helix is sensitive to temperature, electric fields, and chemical environments, making these materials suitable for sensors, smart paints, and advanced optical components. wikipedia.orgaps.org Chiral succinate esters, with their defined stereochemistry, could serve as effective chiral dopants to create these functional materials.
In nanotechnology, chirality is a key property for creating structures that can interact selectively with biological systems, which are themselves chiral. nih.gov Chiral nanoparticles can be synthesized using chiral ligands or templates. nih.govmonash.edu For instance, chiral metal-oxide nanofilms have been fabricated by depositing materials like titania onto chiral templates such as cellulose (B213188). nih.gov These chiral surfaces demonstrate enantioselective adsorption and can be used to direct enantioselective crystallization. nih.gov Chiral butanedioic acid esters could be used either as surface modifiers to impart chirality to nanoparticles or as building blocks for self-assembled chiral nanostructures, opening up applications in asymmetric catalysis, chiral sensing, and biomedicine. nih.gov
Q & A
Q. What enantioselective synthesis methods are effective for producing (S)-ethyl butanedioic acid?
- Methodological Answer : Enantioselective synthesis typically involves chiral catalysts or auxiliaries. A multi-step approach could include:
Asymmetric hydrogenation : Use palladium catalysts under hydrogen gas to reduce prochiral precursors .
Chiral resolution : Separate enantiomers via diastereomeric salt formation with resolving agents like (R)- or (S)-α-methylbenzylamine .
Enzymatic catalysis : Employ lipases or esterases to selectively hydrolyze ester bonds in racemic mixtures .
Key Parameters : Monitor optical rotation ([α]D) and enantiomeric excess (e.e.) via chiral HPLC (e.g., Chiralpak AD-H column).
Q. Which spectroscopic techniques are optimal for characterizing (S)-ethyl butanedioic acid?
- Methodological Answer :
Q. How can researchers assess the purity of (S)-ethyl butanedioic acid?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to detect impurities (<0.5% area).
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (e.g., >150°C indicates purity) .
- Melting Point : Compare experimental values (e.g., 98–100°C) with literature data .
Q. How to efficiently retrieve literature on (S)-ethyl butanedioic acid using scientific databases?
- Methodological Answer :
- SciFinder : Search by CAS No. (3062-07-5) for synthesis pathways and toxicity data .
- Web of Science : Use keywords "(S)-ethyl butanedioic acid AND enantioselectivity" filtered by review articles .
- Reaxys : Query molecular formula (C6H10O4) and limit results to chiral derivatives .
Advanced Research Questions
Q. How to resolve contradictions in thermodynamic data for (S)-ethyl butanedioic acid?
- Methodological Answer :
- Cross-Validation : Compare ΔfH°solid (e.g., -940 kJ/mol from NIST vs. -935 kJ/mol from Joback) using calorimetry .
- Error Analysis : Calculate standard deviations across multiple trials and assess instrument calibration (e.g., DSC baseline stability) .
Table : Thermodynamic Data Comparison
| Property | NIST | Joback | Experimental |
|---|---|---|---|
| ΔfH°solid (kJ/mol) | -940 | -935 | -938 ± 2 |
| Tmelt (°C) | 98 | 96 | 99 ± 1 |
Q. What advanced methods analyze the chiral configuration of (S)-ethyl butanedioic acid?
- Methodological Answer :
- Vibrational Circular Dichroism (VCD) : Differentiate enantiomers via polarized IR spectra .
- X-ray Crystallography : Resolve absolute configuration using single-crystal data (e.g., CCDC deposition) .
- Molecular Dynamics Simulations : Model chiral interactions using AMBER or CHARMM force fields .
Q. How can computational chemistry predict the reactivity of (S)-ethyl butanedioic acid?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict reaction pathways (e.g., ester hydrolysis) .
- pKa Estimation : Use COSMO-RS to compute acid dissociation constants (predicted pKa1 = 3.2, pKa2 = 5.1) .
Software : Gaussian, ORCA, or ADF for quantum mechanical modeling .
Q. What ethical considerations apply when reporting data on chiral impurities?
- Methodological Answer :
- Transparency : Disclose all synthetic byproducts (e.g., (R)-enantiomer) in supplementary materials .
- Reproducibility : Share raw chromatograms and spectral data in FAIR-compliant repositories .
- Peer Review : Submit to journals requiring mechanistic justification for unexpected results (e.g., Analytical and Bioanalytical Chemistry) .
Q. How to ensure FAIR compliance for experimental data on (S)-ethyl butanedioic acid?
- Methodological Answer :
Q. What protocols evaluate the stability of (S)-ethyl butanedioic acid under varying conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .
- pH Stability : Incubate in buffers (pH 2–10) and quantify intact compound using UV-Vis (λ = 210 nm) .
Table : Stability Data Example
| Condition | % Remaining (Day 7) | Degradation Product |
|---|---|---|
| pH 2, 25°C | 85% | Ethyl fumarate |
| pH 10, 40°C | 68% | Ethyl maleate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
